2-(1H-Imidazol-1-yl)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
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Overview
Description
2-(1H-Imidazol-1-yl)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a complex organic compound that features both imidazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-yl)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the coupling of 2-(1H-imidazol-1-yl)pyrimidine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-1-yl)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The pyrimidine ring can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the pyrimidine ring can produce various reduced pyrimidine derivatives .
Scientific Research Applications
2-(1H-Imidazol-1-yl)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-1-yl)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in catalysis. The pyrimidine ring can interact with nucleic acids, potentially inhibiting certain enzymes involved in DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)-1H-imidazol-3-ium bromide
- 1-(Pyrimidin-2-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)-1H-imidazol-3-ium bromide
Uniqueness
2-(1H-Imidazol-1-yl)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is unique due to its dual functionality, combining both imidazole and pyrimidine rings. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various applications .
Properties
Molecular Formula |
C15H21BN4O2 |
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Molecular Weight |
300.17 g/mol |
IUPAC Name |
2-imidazol-1-yl-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C15H21BN4O2/c1-10-12(16-21-14(3,4)15(5,6)22-16)11(2)19-13(18-10)20-8-7-17-9-20/h7-9H,1-6H3 |
InChI Key |
BIKXXJZCLPBQOE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)N3C=CN=C3)C |
Origin of Product |
United States |
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